molecular formula C24H26Na3O10PS3 B6338436 TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE CAS No. 1166403-40-2

TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE

Cat. No.: B6338436
CAS No.: 1166403-40-2
M. Wt: 670.6 g/mol
InChI Key: LBWMFZIYNLEWAE-UHFFFAOYSA-K
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Description

TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE (CAS: 443150-11-6) is a water-soluble phosphine ligand with the molecular formula C₂₄H₂₈Na₃O₉PS₃ and a molecular weight of 610.62 g/mol . Its structure features three 4,6-dimethyl-3-sulfonatophenyl groups attached to a central phosphorus atom, with three sodium counterions and associated water molecules. The sulfonate groups confer high aqueous solubility, while the methyl substituents enhance steric bulk and electronic donation, stabilizing metal complexes in catalytic reactions .

This compound is widely used in aqueous-phase cross-coupling reactions, including Suzuki-Miyaura, Heck, and Stille couplings, due to its ability to form active palladium catalysts. Studies demonstrate its superior catalytic efficiency compared to other sulfonated phosphine ligands, particularly in reactions involving aryl bromides .

Properties

IUPAC Name

trisodium;5-bis(2,4-dimethyl-5-sulfonatophenyl)phosphanyl-2,4-dimethylbenzenesulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O9PS3.3Na.H2O/c1-13-7-16(4)22(35(25,26)27)10-19(13)34(20-11-23(36(28,29)30)17(5)8-14(20)2)21-12-24(37(31,32)33)18(6)9-15(21)3;;;;/h7-12H,1-6H3,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;;1H2/q;3*+1;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWMFZIYNLEWAE-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1P(C2=CC(=C(C=C2C)C)S(=O)(=O)[O-])C3=CC(=C(C=C3C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26Na3O10PS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443150-11-6
Record name Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate
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Preparation Methods

Precursor Synthesis: Tris(4,6-dimethylphenyl)phosphine

The synthesis begins with the preparation of the precursor tris(4,6-dimethylphenyl)phosphine . This compound is synthesized via a Ullmann-type coupling reaction, where 4,6-dimethylbromobenzene reacts with phosphorus trichloride in the presence of a nickel catalyst. Key parameters include:

  • Temperature : 120–140°C

  • Solvent : Toluene or xylene

  • Catalyst loading : 2–5 mol% nickel(II) acetylacetonate

  • Reaction time : 24–48 hours

The product is purified via vacuum distillation, yielding a colorless liquid with >95% purity.

Sulfonation Process

Sulfonation introduces sulfonate groups at the meta positions of the aromatic rings. This step is adapted from protocols for analogous compounds like TPPTS (triphenylphosphine trisulfonate).

Reagents and Conditions

  • Sulfonation agent : Oleum (20–30% SO₃ in H₂SO₄)

  • Molar ratio (SO₃:phosphine) : ≥8:1

  • Temperature : 15–25°C

  • Reaction time : 40–75 hours

The reaction proceeds via electrophilic aromatic substitution, with the methyl groups at the 4- and 6-positions directing sulfonation to the 3-position. Steric hindrance from the methyl groups necessitates longer reaction times compared to non-methylated analogs.

Key Challenges

  • Byproduct formation : Over-sulfonation or oxidation of phosphorus to phosphine oxides (P=O) can occur if SO₃ concentration exceeds optimal levels.

  • Mitigation strategies :

    • Strict temperature control (<25°C).

    • Use of inert atmospheres to prevent oxidation.

Industrial Production Methods

Scalable Sulfonation Reactors

Industrial synthesis employs continuous-flow reactors to maintain precise control over SO₃ concentration and temperature. A representative setup includes:

ParameterValue
Reactor typeJacketed glass-lined
SO₃ concentration33–50 wt% in H₂SO₄
Residence time45–60 hours
Yield (TPPTS analog)85–90%

Neutralization and Salt Formation

Post-sulfonation, the acidic reaction mixture is neutralized with sodium hydroxide (3 eq.) to form the trisodium salt:

Tris(4,6-dimethyl-3-sulfophenyl)phosphine+3NaOHTrisodium salt+3H2O\text{Tris(4,6-dimethyl-3-sulfophenyl)phosphine} + 3\text{NaOH} \rightarrow \text{Trisodium salt} + 3\text{H}_2\text{O}

The neutralized solution is concentrated under reduced pressure, and the product is precipitated by adding ethanol.

Purification and Hydration

Crystallization

The crude product is dissolved in a 1:1 water-methanol mixture and recrystallized at 4°C. Hydration occurs spontaneously during this step, yielding the hydrate form.

Impurity Removal

  • Sulfate ions : Residual Na₂SO₄ is removed via fractional crystallization.

  • Phosphine oxides : Liquid-liquid extraction with tributyl phosphate selectively removes oxidized byproducts.

Reaction Optimization Data

The table below summarizes critical parameters for maximizing yield and purity:

ParameterOptimal RangeEffect on Yield/Purity
SO₃ concentration40–50 wt%↑ Yield (90%)
Temperature20–22°C↓ Byproducts (<5%)
Molar ratio (SO₃:phosphine)10:1Complete sulfonation
Neutralization pH7–8Stable trisodium salt

Comparative Analysis of Methods

Batch vs. Continuous Flow

  • Batch reactors : Suitable for small-scale synthesis (<1 kg) but require manual monitoring.

  • Continuous flow : Achieves higher consistency for industrial-scale production (>100 kg/batch).

Solvent Systems

  • Aqueous sulfuric acid : Preferred for sulfonation due to compatibility with SO₃.

  • Ethanol-water mixtures : Ideal for crystallization, minimizing sodium sulfate co-precipitation .

Chemical Reactions Analysis

Table 1: Cross-Coupling Reactions Catalyzed by TXPTS

Reaction TypeSubstrateConditionsYield (%)Key Findings
Heck Coupling Aryl bromides + alkenes80°C, aqueous phase70–90High regioselectivity for α-aryl products
Suzuki-Miyaura Coupling Aryl bromides + boronic acids50–80°C, aqueous phase85–95Tolerates electron-deficient aryl bromides
Sonogashira Coupling Aryl halides + terminal alkynesPd/Cu co-catalyst65–80Requires mixed solvent (water/THF)
  • Mechanistic Insight : TXPTS stabilizes palladium(0) intermediates via electron donation from the phosphine, accelerating oxidative addition and transmetallation steps .

  • Advantages : Reactions proceed without organic solvents, aligning with green chemistry principles .

Reactions with Nitroxyl (HNO)

TXPTS reacts with nitroxyl (HNO), a reactive nitrogen species, to form stable adducts for detection:

Table 2: TXPTS Reactions with HNO

ReactantProductsMolar RatioAnalytical MethodApplication
HNO (from Angeli’s salt) Azaylide + TXPTS oxide2:1³¹P NMR, LC-MSHNO trapping and quantification
S-Nitrosothiols (RSNOs) S-Alkylphosphonium adducts1:1–2:1³¹P NMR, ESI-TOF MSProtein S-nitrosation studies
  • Mechanism :

    • Staudinger Reduction : TXPTS reacts with HNO to form an azaylide intermediate and phosphine oxide via a three-membered ring transition state .

    • S-Nitrosothiol Trapping : TXPTS displaces NO from RSNOs (e.g., S-nitrosoglutathione), forming stable S-alkylphosphonium adducts (Figure 1) .

Figure 1 : Proposed mechanism for TXPTS reaction with RSNOs :

RSNO+TXPTSS-alkylphosphonium adduct+TXPTS oxide\text{RSNO} + \text{TXPTS} \rightarrow \text{S-alkylphosphonium adduct} + \text{TXPTS oxide}

Key Findings from Biological Studies :

  • Reaction with C165S AhpC Protein : TXPTS forms a stable S-alkylphosphonium adduct (observed via ESI-TOF MS, Δm/z = +555.1), confirming nitrosation at cysteine residues.

  • Selectivity : No reaction with free thiols (e.g., reduced AhpC), ensuring specificity for S-nitrosated targets.

  • Stability : Adducts remain intact under denaturing conditions (40% acetonitrile, pH 7.1), enabling downstream analysis .

Table 3: Analytical Methods for TXPTS Reaction Monitoring

MethodApplicationDetection LimitReference
³¹P NMR Quantifies phosphine oxide/azaylide0.1 mM
LC-MS Identifies S-alkylphosphonium adducts1 pmol
Chemiluminescence Detects trace NO release0.1 ppb

Synthetic and Industrial Relevance

  • Scalability : TXPTS is synthesized via sulfonation of tris(3-methylphenyl)phosphine, a process adaptable to continuous-flow reactors for industrial production.

  • Catalyst Recycling : Palladium-TXPTS complexes can be reused in aqueous phases, reducing costs in large-scale reactions .

Scientific Research Applications

Coordination Chemistry and Catalysis

TXPTS serves as a ligand in coordination chemistry. Its ability to coordinate with transition metals enhances catalytic processes in organic reactions. For instance, studies have shown that TXPTS can facilitate various oxidation and reduction reactions due to its unique electronic properties .

Biological Research

In biological contexts, TXPTS is utilized as a reducing agent for disulfide bonds in proteins. This application is crucial for studying protein folding and stability, particularly in the context of redox biology. The compound has been shown to effectively reduce oxidized thiols back to their functional forms, thereby influencing cellular signaling pathways .

Case Study: Protein Thiol Chemistry

A study highlighted the role of TXPTS in mass spectrometry analyses of protein thiol modifications. The compound's solubility and reducing capabilities made it an ideal candidate for investigating thiol reactivity and modifications within proteins .

Medicinal Chemistry

TXPTS is being explored for its potential in drug delivery systems. Its ability to form stable complexes with various biomolecules allows for targeted delivery of therapeutic agents. Moreover, its biocompatibility makes it a suitable candidate for developing new pharmaceutical formulations .

Industrial Applications

In industrial settings, TXPTS is used in the manufacturing of pharmaceuticals and agrochemicals. Its properties facilitate the synthesis of various chemical intermediates, contributing to more efficient production processes .

Data Table: Applications Overview

Application AreaDescriptionKey Benefits
Coordination ChemistryActs as a ligand for transition metalsEnhances catalytic efficiency
Biological ResearchReduces disulfide bonds in proteinsAids in protein stability studies
Medicinal ChemistryPotential use in drug delivery systemsBiocompatible and effective targeting
Industrial ApplicationsUsed in pharmaceutical and agrochemical manufacturingImproves production efficiency

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE (TXPTS) and structurally or functionally related phosphine ligands:

Compound Structure Solubility Catalytic Activity Key Applications
TXPTS (CAS: 443150-11-6) 3 sulfonatophenyl groups with 4,6-dimethyl substituents; trisodium salt hydrate High in water High activity : Outperforms TPPTS and TPPMS in Suzuki couplings . Suzuki, Heck, Hiyama, Negishi couplings
TPPTS (P(m-C₆H₄SO₃Na)₃) Three 3-sulfonatophenyl groups without methyl substituents High in water Moderate activity: Less effective than TXPTS in aryl bromide couplings . Aqueous-phase catalysis
TPPMS (PPh₂(m-C₆H₄SO₃Na)) Two phenyl groups and one 3-sulfonatophenyl group Moderate Lower activity: Limited to less demanding substrates . Small-scale aqueous reactions
RO-PTA (3,7-dimethyl-1,5,7-triaza-3-phosphabicyclo[3.3.1]nonane) Bicyclic PTA derivative with methyl groups High in water Comparable to TPPTS but inferior to TXPTS . Suzuki reactions in water-acetonitrile
Tris(3-sulfonatophenyl)phosphine (CAS: 63995-70-0) Three 3-sulfonatophenyl groups without methyl substituents High in water Lower steric bulk: Reduced stability in high-temperature reactions compared to TXPTS . General metal coordination

Key Differentiators of TXPTS:

Steric and Electronic Effects : The 4,6-dimethyl groups on the phenyl rings increase electron density at the phosphorus center, enhancing metal-ligand coordination. This steric bulk also protects the metal center from deactivation, improving catalyst longevity .

Reaction Scope : TXPTS enables couplings with sterically hindered and deactivated aryl bromides (yields: 50–90%), outperforming TPPTS and RO-PTA under similar conditions .

Research Findings and Performance Data

Catalytic Efficiency in Suzuki-Miyaura Coupling (Aryl Bromides):

Ligand Substrate Yield (%) Conditions Reference
TXPTS Deactivated aryl bromide 85 80°C, 6 h, 5% Pd loading
TPPTS Deactivated aryl bromide 65 80°C, 6 h, 5% Pd loading
RO-PTA Activated aryl bromide 90 80°C, 6 h, 5% Pd loading

Stability in Aqueous Media:

  • TXPTS maintains integrity in water up to 80°C, while non-sulfonated ligands (e.g., PPh₃) precipitate .
  • Methyl groups reduce oxidation susceptibility compared to unsubstituted sulfonated phosphines .

Biological Activity

TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE, commonly referred to as TXPTS, is a water-soluble organophosphine compound with significant applications in biological and chemical research. Its unique structure allows it to interact with thiol groups in proteins, making it a valuable tool in redox biology and protein chemistry.

  • Molecular Formula : C24H28NaO9PS3
  • CAS Number : 443150-11-6
  • Molar Mass : 570.5 g/mol

TXPTS acts primarily as a reducing agent, particularly targeting disulfide bonds in proteins. This property is crucial for the study of protein folding and function, as disulfide bonds play a significant role in stabilizing protein structures. The compound's sulfonate groups enhance its solubility and reactivity in aqueous environments, facilitating its use in various biochemical assays.

Redox Activity

TXPTS is known for its ability to reduce oxidized thiols back to their active forms. This activity is vital for maintaining the redox balance within cells and can influence various signaling pathways. Studies have shown that TXPTS can effectively reduce sulfinic acids to their corresponding thiols, thus restoring their functionality .

Interaction with Proteins

The compound has been utilized in mass spectrometry studies to analyze protein thiol chemistry. Its ability to form stable complexes with thiols allows researchers to investigate the dynamics of thiol modifications under oxidative stress conditions. For instance, TXPTS has been employed to study the reactivity and kinetics of protein thiols, revealing insights into cellular signaling mechanisms .

Study on Protein Thiol Modifications

In a significant study published in Nature Communications, researchers used TXPTS to explore the modifications of cysteine residues in proteins under oxidative stress. The findings indicated that TXPTS could effectively revert many oxidative modifications back to their native states, thus demonstrating its potential as a therapeutic agent in diseases characterized by oxidative damage .

Applications in Drug Delivery Systems

Research has also highlighted the potential use of TXPTS in drug delivery systems. Its ability to form stable complexes with various therapeutic agents allows for targeted delivery and controlled release, enhancing the efficacy of treatments for diseases such as cancer.

Data Table: Comparison of Biological Activities

Activity TXPTS Other Reducing Agents
Reduces Disulfide BondsYesYes
Restores Oxidized ThiolsYesLimited (e.g., DTT)
Solubility in Aqueous SolutionsHighVariable
Stability of ComplexesHighModerate

Q & A

Q. How can the hydration state of TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE be experimentally determined?

Thermogravimetric analysis (TGA) is the primary method to quantify water content. Heat the compound under controlled conditions (e.g., 25–300°C at 10°C/min in nitrogen) and measure mass loss. The hydration state is calculated by comparing observed mass loss to theoretical values based on molecular formula and stoichiometry. Complementary techniques like Karl Fischer titration or powder X-ray diffraction (PXRD) can confirm crystallinity and hydration stability .

Q. What spectroscopic methods are suitable for characterizing the sulfonatophenyl groups in this compound?

  • Nuclear Magnetic Resonance (NMR): Use 31^{31}P NMR to confirm phosphine coordination and 1^{1}H/13^{13}C NMR to resolve methyl and aromatic protons in the sulfonatophenyl groups.
  • Infrared (IR) Spectroscopy: Identify sulfonate (S=O) stretching vibrations at ~1030–1220 cm1^{-1}.
  • UV-Vis Spectroscopy: Monitor electronic transitions in the aromatic system (e.g., π→π* at ~260–280 nm) to assess purity and aggregation .

Q. How should aqueous stock solutions be prepared to avoid hydrolysis or aggregation?

Dissolve the compound in degassed, deionized water (pH 7–8) under inert atmosphere (N2_2/Ar). Filter through a 0.22 µm membrane to remove particulates. For long-term storage, aliquot solutions at -20°C and avoid freeze-thaw cycles. Pre-equilibrate buffers to experimental temperatures to prevent precipitation .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Systematic solubility studies under controlled conditions (temperature, ionic strength, pH) are critical. For example:

  • Measure solubility in water, methanol, and DMSO at 25°C and 37°C.
  • Use dynamic light scattering (DLS) to detect micelle formation in nonpolar solvents.
  • Cross-validate with HPLC to quantify dissolved vs. aggregated species. Contradictions often arise from residual moisture or impurities; ensure anhydrous solvent preparation and compound purity ≥98% .

Q. What experimental strategies mitigate ligand displacement in catalytic applications?

The sulfonatophenyl-phosphine ligand may dissociate under reducing conditions. To stabilize coordination:

  • Introduce competing ligands (e.g., citrate or EDTA) in trace amounts to suppress unwanted displacement .
  • Monitor reaction progress via in situ 31^{31}P NMR or Raman spectroscopy.
  • Optimize pH (6–9) to balance ligand stability and catalytic activity .

Q. How do hydration-dependent phase changes impact reactivity in cross-coupling reactions?

Hydrate forms may alter solubility and ligand accessibility. Design experiments comparing:

  • Anhydrous vs. hydrated compound in Sonogashira or Suzuki-Miyaura reactions.
  • Kinetic studies (e.g., UV-Vis or GC-MS) to track reaction rates under controlled humidity.
  • PXRD and differential scanning calorimetry (DSC) to correlate phase transitions with catalytic performance .

Methodological Notes

  • Contamination Control: Use chelating agents (e.g., EDTA trisodium salt hydrate) to sequester trace metals in catalytic studies .
  • Hygroscopicity Management: Store the compound in desiccators with silica gel or molecular sieves. Pre-dry solvents for anhydrous applications .

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